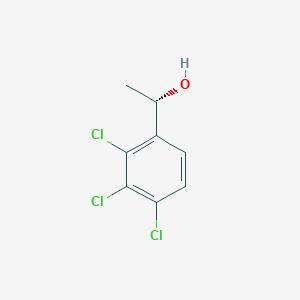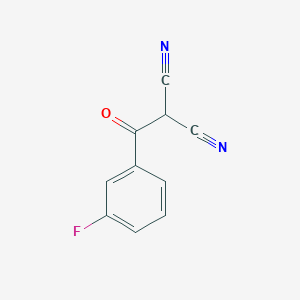![molecular formula C8H7ClN4 B13223116 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile](/img/structure/B13223116.png)
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a propanenitrile group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(cyanomethyl)-1H-imidazole with propanenitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of amine derivatives.
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Applications De Recherche Scientifique
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and cyanomethyl groups in the compound play a crucial role in its reactivity and binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile can be compared with other similar compounds such as:
2-Chloro-5-(cyanomethyl)pyridine: This compound has a similar structure but with a pyridine ring instead of an imidazole ring.
3-(2-Chloro-5-methyl-1H-imidazol-1-yl)propanenitrile: This compound has a methyl group instead of a cyanomethyl group.
2-Chloro-5-(cyanomethyl)-1H-imidazole: This compound lacks the propanenitrile group, which influences its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClN4 |
|---|---|
Poids moléculaire |
194.62 g/mol |
Nom IUPAC |
3-[2-chloro-5-(cyanomethyl)imidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C8H7ClN4/c9-8-12-6-7(2-4-11)13(8)5-1-3-10/h6H,1-2,5H2 |
Clé InChI |
VPKWZOWHXMUPSK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C(=N1)Cl)CCC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
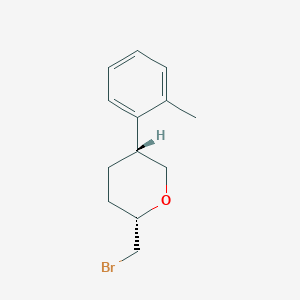

![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]ethan-1-amine](/img/structure/B13223081.png)
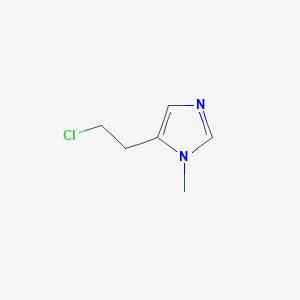

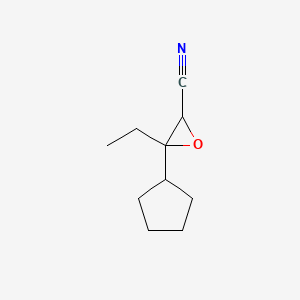
![tert-Butyl N-[6-(2-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13223098.png)
![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223104.png)
